N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide
Description
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is a synthetic small molecule belonging to the thiazole carboxamide class. Its structure comprises a central 2-chloro-5-methyl-1,3-thiazole ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-acetylamino phenyl moiety. This compound is synthesized via a multi-step process involving the coupling of substituted thiazole carboxylates with amines under standard coupling reagents (Fig. 3 in ) .
Properties
Molecular Formula |
C13H12ClN3O2S |
|---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-7-11(17-13(14)20-7)12(19)16-10-5-3-9(4-6-10)15-8(2)18/h3-6H,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
CBVLIBYUYRWWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetylamino and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in the fields of cancer treatment and antimicrobial research, supported by comprehensive data tables and case studies.
Molecular Formula
- Molecular Formula : C13H12ClN3O2S
- Molecular Weight : 309.77 g/mol
Structural Features
The compound features a thiazole ring, an acetylamino group, and a chloro substituent, which contribute to its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 1.75 |
| A431 | 1.98 |
| HT29 | 1.61 |
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings highlight the compound's potential as an antimicrobial agent .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound alongside other thiazole derivatives. The compound exhibited significant growth inhibition in various cancer cell lines, reinforcing its potential as an effective anticancer agent.
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that it possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the chloro group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
This multi-step synthesis allows for the incorporation of various functional groups that enhance the biological activity of the compound .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues from Thiazole Carboxamide Class
Table 1: Key Thiazole Carboxamide Derivatives
Key Observations:
- Substituent Diversity: The target compound and BP 27386/27387 share a thiazole-carboxamide core but differ in substituent complexity.
- Chlorine Position : The 2-chloro substitution in the thiazole ring (target compound) contrasts with BP 27386’s pyrimidine-linked chloro group. Chlorine at the thiazole 2-position may influence electronic properties and binding interactions .
- Aromatic Linkers: The target compound’s 4-acetylamino phenyl group differs from BP 27386/27387’s 2-chloro-6-methylphenyl substituent, which could alter steric hindrance and π-π stacking in biological targets .
Heterocyclic Carboxamides with Divergent Cores
Table 2: Non-Thiazole Carboxamide Derivatives
Key Observations:
Research Findings and Implications
- Synthesis and Optimization: highlights that substituted thiazole carboxamides are synthesized via hydrolysis of ethyl carboxylates followed by amine coupling. The target compound’s 4-acetylamino phenyl group may improve bioavailability compared to bulkier substituents in BP 27387 .
- Biological Activity Trends: While specific data for the target compound are unavailable, analogs like BP 27386/27387 and benzylamino derivatives () suggest that chloro and methyl groups enhance target binding, whereas hydrophilic groups (e.g., hydroxyethyl-piperazine in BP 27387) may improve pharmacokinetics .
- Structural vs. Functional Trade-offs : The absence of a pyrimidine or triazole moiety in the target compound may limit its kinase inhibition profile compared to BP 27386 or triazole-based analogs but could reduce off-target interactions .
Biological Activity
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its synthesis, biological activities, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring, an acetylamino group, and a chloro substituent. Its molecular formula is with a molecular weight of approximately 309.77 g/mol. The structural components contribute to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole structure.
- Introduction of functional groups : Acetylamino and chloro groups are added through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
This compound has demonstrated significant anticancer activity in various studies. It has been evaluated against different cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via caspase activation |
| C6 | 15.0 | Inhibition of DNA synthesis |
Research indicates that the compound may induce apoptosis in tumor cells by activating caspase pathways, which are crucial for programmed cell death .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Similar thiazole derivatives have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 µg/mL |
| Escherichia coli | 47.5 µg/mL |
| Pseudomonas aeruginosa | 50.0 µg/mL |
These results indicate that this compound may possess significant antibacterial properties, potentially surpassing standard antibiotics .
Study on Anticancer Effects
In a study published in 2014, various thiazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, this compound exhibited notable activity against A549 and C6 cell lines. The study utilized MTT assays to assess cell viability and found that the compound effectively reduced cell proliferation .
Research on Antimicrobial Efficacy
A comprehensive assessment of thiazole derivatives highlighted their antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound was included in this assessment due to its structural similarities with other effective compounds . The results suggested that it could be developed as a potential antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
